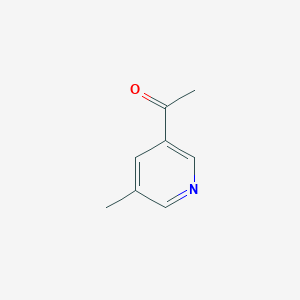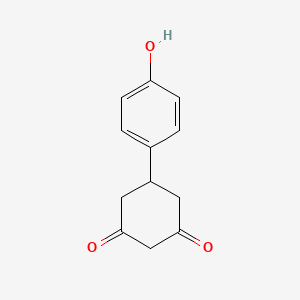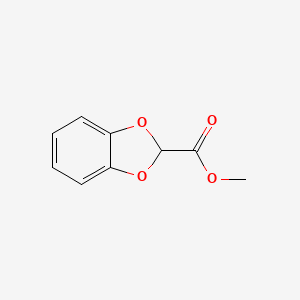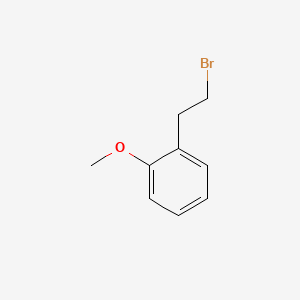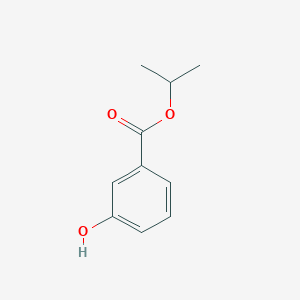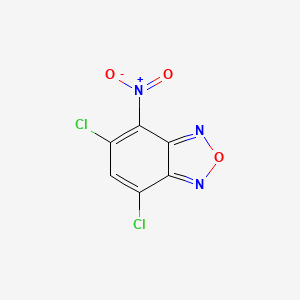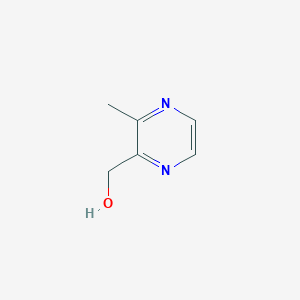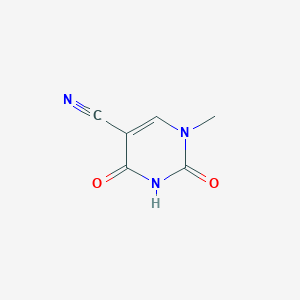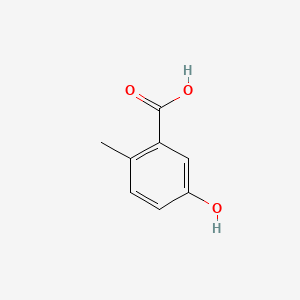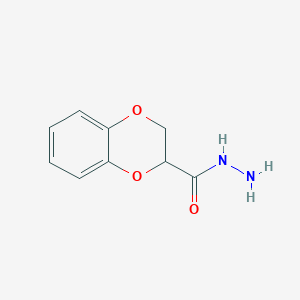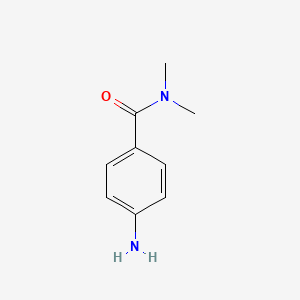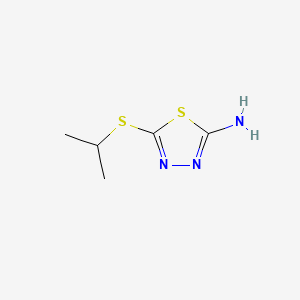
5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as mass, color, and volume, as well as its reactivity with other substances. Unfortunately, specific physical and chemical properties for 5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine are not available .Applications De Recherche Scientifique
Heterocyclic Chemistry and Pharmacology
The 1,3,4-thiadiazole scaffold, including 5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine, is recognized for its pharmacophore qualities, offering extensive possibilities for chemical modifications and diverse pharmacological potentials. These heterocycles are foundational for the expression of pharmacological activity in medicinal chemistry due to their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The combination of 1,3,4-thiadiazole or 1,3,4-oxadiazole core with various heterocycles often results in a synergistic effect, marking these scaffolds as critical for the development of new drug-like molecules (Lelyukh, 2019).
Synthetic Methodologies and Biological Significance
The synthesis of 1,3,4-thiadiazoline and related compounds highlights the importance of these heterocyclic systems in pharmaceutical research. They are primarily obtained through cyclization reactions of thiosemicarbazone, showcasing significant biological activity against various microbial strains. This emphasizes the relevance of 1,3,4-thiadiazole derivatives in the development of antimicrobial agents (Yusuf & Jain, 2014).
Antimicrobial and Antiviral Activities
A focused study on 1,3,4-thiadiazole derivatives has revealed their substantial antimicrobial and antiviral properties. These derivatives are considered vital heterocyclic compounds that contain a five-member ring along with nitrogen and sulfur atoms, demonstrating significant biological activities such as antimicrobial, anti-inflammatory, antitubercular, antidiabetic, diuretics, antidepressant, radio-protective, anti-leishmanial, and cytotoxic activity. The structure-activity relationship (SAR) of these compounds provides valuable insights for medicinal chemists in the development of new compounds featuring the thiadiazole moiety (Alam, 2018).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of five-membered azaheterocyclic systems, including thiadiazole, highlights the advantages of this methodology over traditional heating methods. It offers cleaner chemistry, reductions in reaction times, improved yields, efficiency, product quality, and safety, which are significant for the environmentally friendly production of heterocyclic compounds. This method aligns with the goals of sustainable chemistry and pharmaceutical manufacturing (Sakhuja, Panda, & Bajaj, 2012).
Safety And Hazards
Orientations Futures
The future directions for research on 5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, a thorough investigation of its safety profile would be beneficial .
Propriétés
IUPAC Name |
5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S2/c1-3(2)9-5-8-7-4(6)10-5/h3H,1-2H3,(H2,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMMKDSALYWVRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342705 |
Source


|
| Record name | 5-[(Propan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
30062-47-6 |
Source


|
| Record name | 5-[(1-Methylethyl)thio]-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30062-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(Propan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

